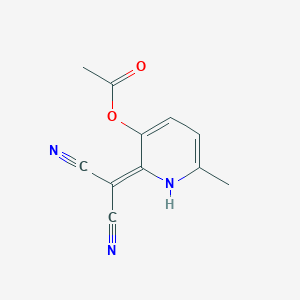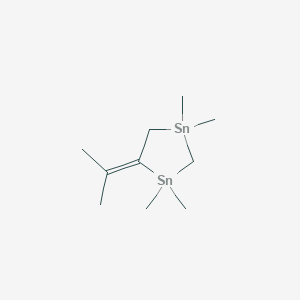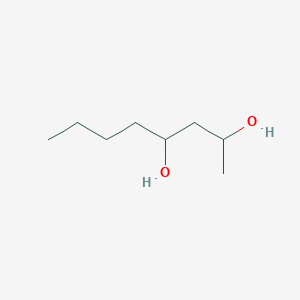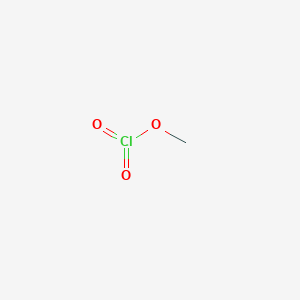
Praseodymium;tin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium-tin compounds are a class of materials that combine the rare-earth element praseodymium with tin. Praseodymium is a member of the lanthanide series and is known for its magnetic, electrical, and optical properties. Tin, on the other hand, is a post-transition metal with a wide range of applications in alloys and coatings. The combination of these two elements results in compounds with unique properties that are useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium-tin compounds can be synthesized using several methods, including solid-state reactions, mechanoactivation, and two-step processes. One common method involves the solid-state reaction of praseodymium oxide with tin oxide at high temperatures (1350-1500°C) to form praseodymium-tin oxides . Mechanoactivation involves the mechanical milling of praseodymium and tin oxides, followed by heat treatment to achieve the desired compound . The two-step process involves the suspension mixing of initial reagents, followed by heat treatment .
Industrial Production Methods: Industrial production of praseodymium-tin compounds often involves the reduction of praseodymium and tin oxides using reducing agents such as hydrogen or carbon. The reaction is carried out at high temperatures in a controlled atmosphere to prevent oxidation. The resulting praseodymium-tin alloy can be further processed to obtain specific compounds with desired properties .
Chemical Reactions Analysis
Types of Reactions: Praseodymium-tin compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, praseodymium in the compound can be oxidized to form praseodymium(III) oxide, while tin can be reduced to form tin(II) oxide . Substitution reactions can occur when praseodymium or tin atoms are replaced by other elements in the compound .
Common Reagents and Conditions: Common reagents used in the reactions of praseodymium-tin compounds include oxygen, hydrogen, and halogens. Oxidation reactions typically occur in the presence of oxygen at elevated temperatures, while reduction reactions can be carried out using hydrogen gas . Substitution reactions often require specific catalysts and reaction conditions to achieve the desired product .
Major Products Formed: The major products formed from the reactions of praseodymium-tin compounds include praseodymium oxides, tin oxides, and various mixed oxides. These products have applications in catalysis, electronics, and materials science .
Scientific Research Applications
Praseodymium-tin compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation . In biology and medicine, praseodymium-tin compounds are investigated for their potential use in imaging and therapeutic applications . In industry, these compounds are used in the production of high-strength alloys, coatings, and electronic components .
Comparison with Similar Compounds
Praseodymium-tin compounds can be compared with other rare-earth metal-tin compounds, such as neodymium-tin and samarium-tin compounds. While all these compounds share similar properties due to the presence of rare-earth elements, praseodymium-tin compounds are unique in their magnetic and optical properties . Neodymium-tin compounds are known for their strong magnetic properties, while samarium-tin compounds are used in high-temperature applications . The specific properties of praseodymium-tin compounds make them suitable for applications where a combination of magnetic, electrical, and optical properties is required .
Properties
Molecular Formula |
PrSn |
|---|---|
Molecular Weight |
259.62 g/mol |
IUPAC Name |
praseodymium;tin |
InChI |
InChI=1S/Pr.Sn |
InChI Key |
CKRUJCWIODVFKQ-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Pr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)





